

A Comparative Guide to the Photolysis of Propyne and Allene

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Compound of Interest

Compound Name: *Propyne*

Cat. No.: *B1212725*

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This guide provides an objective comparison of the photolysis studies of **propyne** and its isomer, allene. The following sections detail the primary photolysis products, their quantum yields or branching ratios at various wavelengths, the experimental methodologies employed to obtain this data, and the proposed reaction mechanisms.

Quantitative Data on Photolysis Products

The photolysis of **propyne** and allene has been extensively studied, primarily at an excitation wavelength of 193 nm. The primary dissociation channels for both isomers involve the elimination of a hydrogen atom (H) or a hydrogen molecule (H₂). However, the nature of the resulting fragments and the probabilities of each channel differ significantly.

Table 1: Primary Photolysis Product Quantum Yields and Branching Ratios at 193 nm

Parent Molecule	Primary Channel	Products	Quantum Yield (Φ) / Branching Ratio	Notes
Allene	H loss	C_3H_3 (propargyl radical) + H	$\Phi = 0.89$	The propargyl radical (CH_2CCH) is the identified C_3H_3 isomer.[1]
H ₂ loss	C_3H_2 (propadienylidene) + H ₂	$\Phi = 0.11$	The dominant C_3H_2 isomer is propadienylidene (H_2CCC).[1]	
Propyne	H loss	C_3H_3 (propynyl radical) + H	$\Phi = 0.49 \pm 0.10$	The C_3H_3 product is identified as the propynyl radical (CH_3CC).[1] The sum of quantum yields for the observed primary products is less than 1, suggesting other processes are also occurring.
Acetylene Formation	$C_2H_2 + CH_2$	$\Phi = 0.11$		
H loss vs. H ₂ loss	-	90:10 Branching Ratio	Some studies suggest a dominant H atom loss channel.[2] This highlights the complexity and potential	

influence of
experimental
conditions on the
observed
outcomes.

Table 2: Photolysis Product Branching Ratios for **Propyne** at 157 nm

Dissociation Process	Products	Branching Ratio / Relative Yield
C-C Bond Breaking	$\text{CH}_3 + \text{C}_2\text{H}$ vs. $\text{CH}_2 + \text{C}_2\text{H}_2$	2.2 : 1
H Atom vs. H_2 Elimination	Atomic Hydrogen : Molecular Hydrogen	9.6 : 1
H Atom Elimination Site	Ethynyl H : Methyl H	0.73 : 0.27

Experimental Protocols

The data presented in this guide are primarily derived from experiments utilizing photofragment translational spectroscopy (PTS) with a crossed molecular beam apparatus.

Experimental Method: Crossed Molecular Beam Photofragment Translational Spectroscopy

- Molecular Beam Generation:** A dilute mixture of the sample gas (**propyne** or allene) in a carrier gas (e.g., helium) is expanded through a nozzle into a vacuum chamber. This process cools the molecules and creates a collimated, supersonic molecular beam.
- Photolysis:** The molecular beam is crossed at a right angle by a pulsed UV laser beam (e.g., an ArF excimer laser operating at 193 nm). The laser dissociates a fraction of the molecules in the beam.
- Fragment Detection:** The neutral photofragments recoil from the interaction region and travel a fixed distance to a detector. The detector is typically a rotatable mass spectrometer that can be positioned at various angles relative to the molecular beam.

- **Ionization and Mass Selection:** As fragments enter the detector, they are ionized, commonly by electron impact or tunable vacuum ultraviolet (VUV) radiation from a synchrotron source. The resulting ions are then mass-selected using a quadrupole mass filter.
- **Time-of-Flight Measurement:** The arrival time of the ions at the detector is recorded, generating a time-of-flight (TOF) spectrum. By measuring the TOF spectra at different laboratory angles, the velocity and angular distributions of the photofragments can be determined.
- **Data Analysis:** The translational energy distribution of the photofragments is calculated from the TOF spectra. This distribution provides insights into the dissociation dynamics and the energy partitioning between translational and internal degrees of freedom of the products. Photoionization efficiency (PIE) curves, obtained by scanning the VUV ionization energy, can be used to identify different product isomers based on their distinct ionization potentials.^[1]

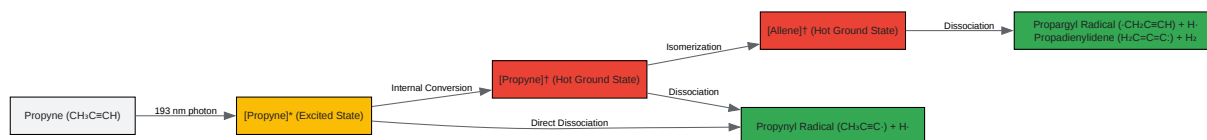
Reaction Mechanisms and Visualizations

The photolysis of **propyne** and allene at 193 nm is understood to proceed through complex pathways involving excited electronic states, internal conversion, and isomerization.

Propyne Photolysis at 193 nm:

Upon absorption of a 193 nm photon, **propyne** is excited to a singlet excited state. From this state, two main pathways are proposed:

- **Direct Dissociation:** The excited **propyne** molecule can directly dissociate, primarily through the cleavage of the stronger acetylenic C-H bond, leading to the formation of a propynyl radical (CH_3CC) and a hydrogen atom.^{[1][3]} This is an example of bond-selective chemistry.^[1]
- **Internal Conversion and Isomerization:** Alternatively, the excited **propyne** molecule can undergo internal conversion to a highly vibrationally excited ground electronic state. This vibrationally "hot" molecule can then either dissociate or isomerize to allene before dissociation.^[2]



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Propyne Photolysis Pathway at 193 nm

Allene Photolysis at 193 nm:

Similar to **propyne**, the photolysis of allene at 193 nm begins with excitation to an excited electronic state. The primary subsequent step is rapid internal conversion to a vibrationally hot ground state molecule. This energized allene molecule then dissociates into its primary products. The main channels are the formation of a propargyl radical ($\text{CH}_2\text{C}\equiv\text{CH}$) and a hydrogen atom, and the formation of propadienylidene (H_2CCC) and a hydrogen molecule.[1]

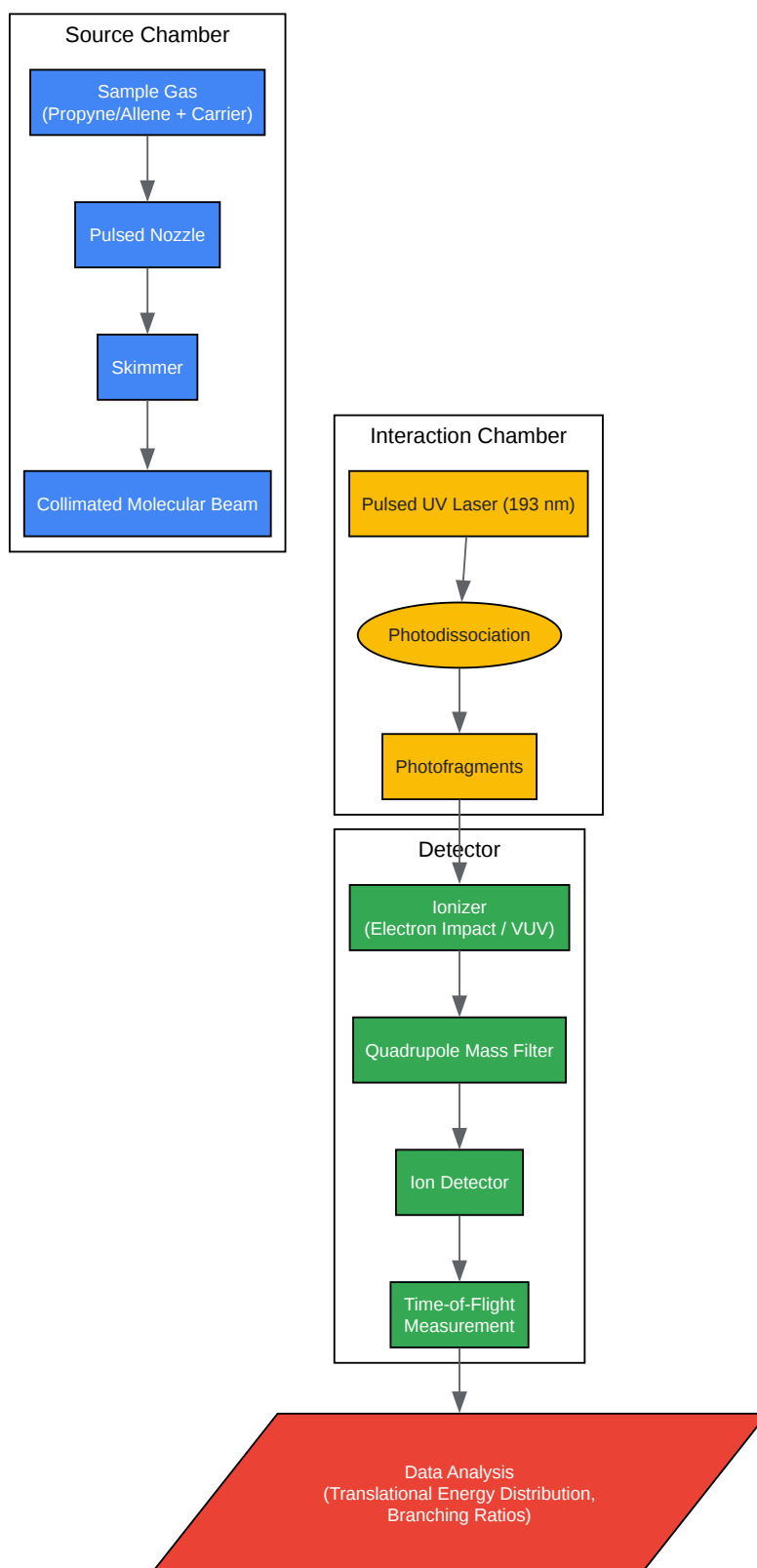


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Allene Photolysis Pathway at 193 nm

Experimental Workflow Visualization:

The following diagram illustrates the general workflow for a crossed molecular beam photofragment translational spectroscopy experiment.



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Experimental Workflow for PTS

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